molecular formula C15H12ClN3O2S B11019609 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11019609
M. Wt: 333.8 g/mol
InChI Key: IZCHWEDRHZDVBE-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a novel synthetic compound designed for research purposes, featuring a molecular framework that combines quinoline and thiazole heterocycles. This specific architecture is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . The quinoline scaffold is a prevalent pharmacophore in compounds with demonstrated biological activities, while the thiazole ring is a privileged structure in anticancer drug discovery due to its ability to interact with critical biological targets . Although the precise biological data for this exact molecule may be limited, structurally related analogues have shown potent activity as c-Met (mesenchymal-epithelial transition factor) inhibitors . c-Met is a receptor tyrosine kinase whose dysregulated signaling is implicated in tumor initiation, progression, and metastasis in various human cancers . Researchers can utilize this compound as a key intermediate or lead molecule in projects aimed at developing novel antitumor agents. Its mechanism of action is hypothesized to involve interaction with the ATP-binding pocket of kinase targets, potentially leading to the inhibition of phosphorylation and downstream signaling pathways that drive cell proliferation and survival . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H12ClN3O2S/c1-8-13(19-15(16)22-8)14(20)18-10-5-9-3-4-11(21-2)6-12(9)17-7-10/h3-7H,1-2H3,(H,18,20)

InChI Key

IZCHWEDRHZDVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 5-methyl-1,3-thiazole-4-carboxamide core is typically constructed via cyclization reactions. Common approaches include:

  • Condensation of acyl chlorides with thiosemicarbazides : A 5-methyl-1,3-thiazole-4-carboxylic acid derivative can react with thiosemicarbazide analogs under acidic conditions to form the thiazole ring.

  • One-pot multicomponent reactions : Mercaptoacetic acid derivatives, aldehydes, and amines may cyclize to form thiazoles. For example, 2-chloroquinoline-3-carbaldehyde (derived from quinoline precursors) could react with methyl-substituted thioglycolic acid to generate the thiazole scaffold.

Introduction of the 7-Methoxyquinolin-3-yl Group

The quinoline moiety is typically introduced via:

  • Schiff base formation : Reacting 2-chloro-7-methoxyquinoline-3-carboxaldehyde with amines to form imine intermediates, followed by cyclization.

  • Urea coupling : Chloroquine derivatives (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) may undergo nucleophilic substitution with amines in polar aprotic solvents (e.g., DMSO) using bases like Cs₂CO₃.

Reaction Mechanisms and Reagents

Thiazole Synthesis Pathways

Method Reagents/Conditions Key Steps Yield
Cyclization of thiosemicarbazides Thiosemicarbazide, methyl thioglycolic acid, H₂SO₄Condensation → cyclization → dehydration → thiazole formation~60–80%
One-pot multicomponent 2-Chloroquinoline-3-carbaldehyde, methyl thioglycolic acid, NaOAcSchiff base formation → cyclization → thiazole ring closure~50–70%

Quinoline Functionalization

Step 1 : Preparation of 2-chloro-7-methoxyquinoline-3-carboxaldehyde:

  • Vilsmeier-Haack reaction : Acetanilide reacts with POCl₃/DMF to form 2-chloroquinoline-3-carboxaldehyde.

  • Methylation : Subsequent methoxylation at the 7-position via O-methylation using CH₃I/K₂CO₃.

Step 2 : Coupling with Thiazole Derivatives:

  • Amide bond formation : 5-Methyl-1,3-thiazole-4-carboxylic acid chloride reacts with 7-methoxyquinolin-3-amine in CH₂Cl₂/Et₃N.

Optimization Techniques

Solvent and Base Selection

  • Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution efficiency in amide coupling.

  • Cs₂CO₃ or NaH are preferred bases for deprotonation in quinoline-amine coupling reactions.

Purification and Crystallization

  • Column chromatography : Silica gel (60–120 mesh) with EtOAc/hexane gradients removes impurities.

  • Crystallization : DMSO/CH₂Cl₂ mixtures yield pure product with >99% HPLC purity.

Critical Challenges and Solutions

Impurity Management

Impurities such as unreacted starting materials or byproducts (e.g., hydrolyzed intermediates) are mitigated by:

  • Excess reagent removal : Acidic washes (e.g., 1M H₂SO₄) eliminate residual amines.

  • Temperature control : Reactions conducted at 50–70°C optimize selectivity.

Scalability

  • One-pot procedures reduce intermediate isolation steps, improving efficiency.

  • Microwave-assisted synthesis accelerates cyclization reactions (e.g., thiazole formation in 30–60 min).

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Reference
Vilsmeier-Haack + Urea Coupling High regioselectivity for quinoline aldehydeRequires toxic reagents (POCl₃, DMF)
One-pot cyclization Atom economy, reduced wasteModerate yields, sensitivity to moisture
Thiosemicarbazide cyclization Flexible for diverse substituentsRequires strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may also affect its activity.

    Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which could lead to its observed biological activities .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s thiazole-quinoline hybrid distinguishes it from structurally related carboxamides. Key analogs include:

  • Pyrazole-carboxamides (e.g., compounds 3a–3e in ): These feature pyrazole cores with chloro, cyano, and aryl substituents. Unlike the target compound, they lack the fused quinoline system, which may reduce planarity and alter binding interactions .
  • Pyridinyl-thiazole carboxamides (): These analogs substitute the quinoline with a pyridine ring, reducing steric bulk and electronic complexity.
  • Nitrobenzamide-thiazoles (): Compounds like 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide replace quinoline with a nitrobenzene group, introducing strong electron-withdrawing effects that could modulate reactivity .

Substituent Effects

  • Chlorine and Methyl Groups : The 2-chloro and 5-methyl substituents on the thiazole core are common in analogs (e.g., ). These groups enhance lipophilicity and may influence steric interactions in biological targets.
  • Methoxyquinoline vs. Aryl Groups: The 7-methoxyquinoline in the target compound provides a rigid, planar structure conducive to π-π stacking, unlike simpler aryl or pyridinyl groups in analogs. Methoxy substituents can also improve membrane permeability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Formula Melting Point (°C) Yield (%)
Target Compound Thiazole-Quinoline Cl, Me, 7-OMe-quinoline C₁₅H₁₃ClN₄O₂S N/A N/A
3a (Pyrazole-carboxamide, ) Pyrazole Cl, CN, Ph C₂₁H₁₅ClN₆O 133–135 68
3b (Pyrazole-carboxamide, ) Pyrazole Cl, CN, 4-Cl-Ph C₂₁H₁₄Cl₂N₆O 171–172 68
Pyridinyl-thiazole () Thiazole-Pyridine 4-Pyridinyl, Me Varies N/A N/A
Nitrobenzamide-thiazole () Thiazole-Benzamide Cl, NO₂, 4-OMe-3-Me-Ph C₁₈H₁₃ClN₄O₄S N/A N/A

Key Findings and Implications

Heterocycle Impact: Quinoline’s fused ring system likely enhances target binding via π-stacking, contrasting with pyrazole or pyridine analogs that prioritize solubility .

Substituent Trade-offs : Chlorine and methyl groups improve lipophilicity but may reduce aqueous solubility, a challenge observed in pyrazole-carboxamides (mp >130°C) .

Synthetic Feasibility : The target compound’s synthesis may face yield limitations similar to pyrazole derivatives (~60–70%), necessitating optimized coupling conditions .

Biological Activity

2-Chloro-N-(7-methoxyquinolin-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound classified as a thiazole derivative. Its structure includes a thiazole ring, a chloro group, a methoxy-substituted quinoline moiety, and a carboxamide functional group. This unique combination suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H10ClN3O2S\text{C}_{12}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure indicates the presence of multiple functional groups that may interact with biological macromolecules, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial properties. Compounds with similar structural features have shown promising results in various studies.

Anticancer Activity

Research indicates that thiazole and quinoline derivatives possess significant anticancer properties. For instance, compounds with thiazole rings have been noted for their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. The specific activity of this compound requires empirical testing to establish its efficacy against specific cancer types.

Case Studies:

  • In Vitro Studies : Preliminary studies suggest that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness in inhibiting tumor growth.
  • Mechanism of Action : Investigations into the mechanism reveal that such compounds may induce DNA damage and cell cycle arrest, particularly affecting the G2/M phase, leading to apoptosis through caspase activation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ring; methyl substitutionAntimicrobial
7-MethoxyquinolineQuinoline core; methoxy groupAnticancer
4-Chloro-N-(6-methoxyquinolin-3-yl)acetamideSimilar amide structure; different substituentsAntitumor

This comparative analysis highlights how structural modifications can significantly influence biological activity and selectivity toward specific targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. A general synthetic pathway may include:

  • Formation of Thiazole Ring : Utilizing thioketones and amines under acidic conditions.
  • Chlorination : Introducing the chloro group through electrophilic substitution reactions.
  • Quinoline Substitution : Attaching the methoxy-substituted quinoline moiety via nucleophilic substitution methods.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Thiazole-carboxylic acidEDCI, DMF, RT, 12 hr75–80
Quinoline-amine derivativeEthylamine, triethylamine, dioxane68
Final amide couplingChloroacetyl chloride, 20–25°C, 24 hr87

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget Protein (IC50, nM)Selectivity IndexReference
Parent compoundKinase X: 12.38.5
7-Fluoro-quinoline derivativeKinase X: 8.712.4
Methyl-thiazole analogKinase Y: 45.62.1

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